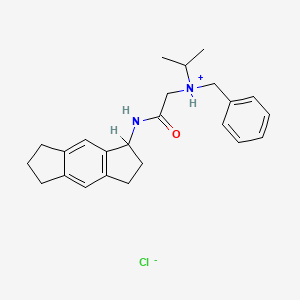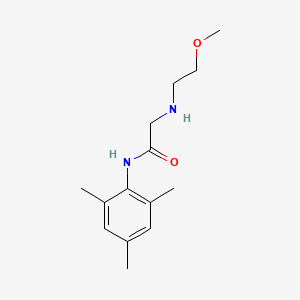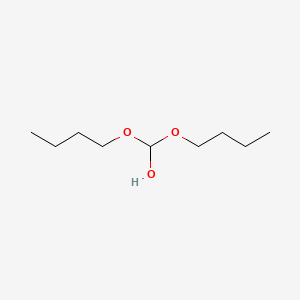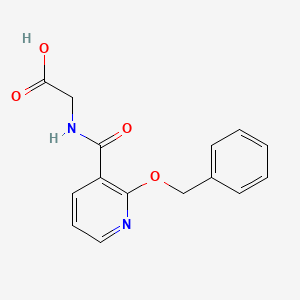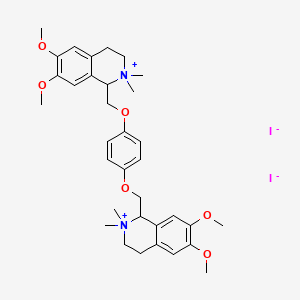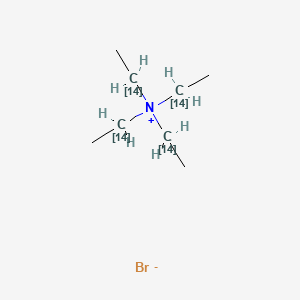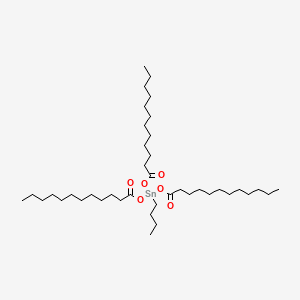
Stannane, butyltri(lauroyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, butyltri(lauroyloxy)- is an organotin compound characterized by the presence of tin (Sn) bonded to butyl and lauroyloxy groups. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stannane, butyltri(lauroyloxy)- typically involves the reaction of tributyltin hydride with lauroyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive tin-hydride bond. The general reaction scheme is as follows:
Bu3SnH+C11H23COCl→Bu3SnOCOC11H23+HCl
Industrial Production Methods
Industrial production of stannane, butyltri(lauroyloxy)- involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, butyltri(lauroyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The lauroyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Radical initiators such as azobisisobutyronitrile (AIBN) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed.
Major Products
Oxidation: Tin oxides and butyl laurate.
Reduction: Hydrocarbons and reduced organic substrates.
Substitution: Various organotin derivatives.
Aplicaciones Científicas De Investigación
Stannane, butyltri(lauroyloxy)- has several applications in scientific research:
Chemistry: Used as a radical initiator in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
Mecanismo De Acción
The mechanism of action of stannane, butyltri(lauroyloxy)- involves the formation of tin-centered radicals that can initiate radical chain reactions. These radicals can abstract hydrogen atoms from organic substrates, leading to the formation of new carbon-tin bonds. The molecular targets include unsaturated hydrocarbons and halogenated compounds.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: A widely used organotin hydride with similar radical-initiating properties.
Trimethyltin chloride: Another organotin compound with different applications due to its smaller alkyl groups.
Dibutyltin oxide: Used as a catalyst in various organic reactions.
Uniqueness
Stannane, butyltri(lauroyloxy)- is unique due to its lauroyloxy groups, which impart specific reactivity and stability. This makes it particularly useful in applications requiring long-chain alkyl groups.
Propiedades
Número CAS |
25151-00-2 |
|---|---|
Fórmula molecular |
C40H78O6Sn |
Peso molecular |
773.8 g/mol |
Nombre IUPAC |
[butyl-di(dodecanoyloxy)stannyl] dodecanoate |
InChI |
InChI=1S/3C12H24O2.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-4-2;/h3*2-11H2,1H3,(H,13,14);1,3-4H2,2H3;/q;;;;+3/p-3 |
Clave InChI |
FKXJWELJXMKBDI-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


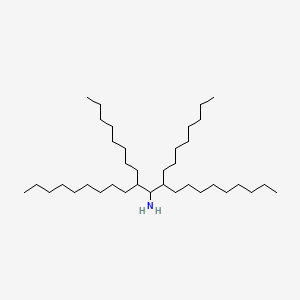
![9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-](/img/structure/B13758134.png)
![[1,4]Dithiino[2,3-b][1,4]dithiine](/img/structure/B13758135.png)

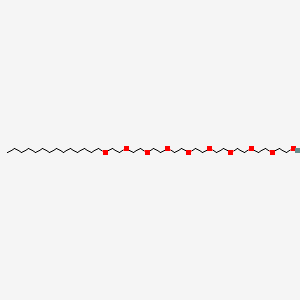

![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13758155.png)
